molecular formula C5H11ClN2O B1532208 (2E)-4-amino-N-methylbut-2-enamide hydrochloride CAS No. 2034161-83-4

(2E)-4-amino-N-methylbut-2-enamide hydrochloride

Cat. No. B1532208
M. Wt: 150.61 g/mol
InChI Key: FCUIGYUGLHURJC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Novel Enaminones as Non-cytotoxic Compounds with Mild Antibacterial Activity

A study synthesized several non-symmetric enaminones and assessed their cytotoxic and antibacterial activities. These compounds were non-cytotoxic and exhibited mild or no antibacterial activity. Quantum mechanical calculations indicated that the presence of a hydroxy group in the ortho position, combined with a methyl group on the same aromatic ring, significantly impacts their biological activities (Cindrić et al., 2018).

Catalyzed Reactions for Allylaminoalcohols Synthesis

Research demonstrated the catalyzed reaction of 2-methyl-1,3-dioxep-4-ene with secondary halogen magnesioamides, providing a new approach to synthesize allylaminoalcohols. The process was shown to be highly dependent on the structure of the secondary amines involved (Lardicci et al., 1994).

Hydrogen Bonding in Anticonvulsant Enaminones

Another study focused on the crystal structures of three anticonvulsant enaminones to understand their hydrogen bonding patterns. These findings contribute to the design of new anticonvulsant drugs by revealing the structural features that may enhance therapeutic efficacy (Kubicki et al., 2000).

Enaminones as Versatile Therapeutic Pharmacophores

Enaminones, recognized for their anticonvulsant activity, have been further researched for their therapeutic potential. Studies have uncovered new anticonvulsant derivatives and explored a novel brain transport mechanism for these compounds, contributing to the understanding of their pharmacokinetics and therapeutic applicability (Eddington et al., 2000).

Ruthenium-Catalyzed Synthesis of Enamide Derivatives

Research into ruthenium-catalyzed reactions of ynamides with ethylene has led to the efficient synthesis of 2-aminobuta-1,3-diene derivatives. These compounds have potential applications in organic synthesis and the development of new materials (Saito et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-amino-N-methylbut-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-5(8)3-2-4-6;/h2-3H,4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUIGYUGLHURJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methylbut-2-enamide;hydrochloride

CAS RN

2034161-83-4
Record name 2-Butenamide, 4-amino-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034161-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-4-amino-N-methylbut-2-enamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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